molecular formula C29H27N5O3S B2590258 N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037293-41-6

N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2590258
CAS RN: 1037293-41-6
M. Wt: 525.63
InChI Key: ZYBSRZIQFSYGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Antitumor Activity

Compounds containing the structural framework of N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide have demonstrated significant antitumor activities. A series of 3-benzyl-substituted-4(3H)-quinazolinones showed remarkable broad-spectrum antitumor activity, significantly more potent compared to the positive control 5-FU, indicating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Similarly, some compounds in this category have been found to suppress tumor growth by 50-60%, demonstrating a moderate therapeutic effect against mouse tumors (Markosyan et al., 2008).

Antimicrobial and Antifungal Properties

Compounds structurally related to N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide have shown significant biological activity against various microbial strains. Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated substantial antimicrobial and antifungal activity against standard strains (ANISETTI et al., 2012). A series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides, synthesized from 2-hydrazino-3-benzyl quinazolin-4(3H)-one, showed promising antimicrobial activity against selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2015).

Monoamine Oxidase Inhibition

Certain compounds within this structural class have been found to inhibit monoamine oxidase (MAO) activity, particularly inhibiting 5-HT deamination. This suggests potential applications in the treatment of conditions influenced by MAO activity, such as depression and other psychiatric disorders (Markosyan et al., 2008).

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique exhibited antiviral activity against a range of viruses including influenza A, severe acute respiratory syndrome corona, dengue, and yellow fever viruses, indicating their potential as therapeutic agents against viral infections (Selvam et al., 2007).

properties

IUPAC Name

N-benzyl-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c1-19-9-5-7-13-22(19)31-26(36)18-38-29-33-23-14-8-6-12-21(23)27-32-24(28(37)34(27)29)15-16-25(35)30-17-20-10-3-2-4-11-20/h2-14,24H,15-18H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBSRZIQFSYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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